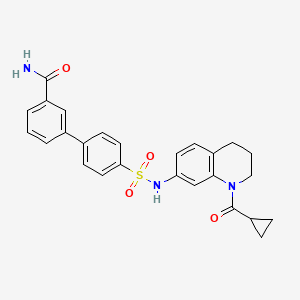

SU0268

Description

BenchChem offers high-quality SU0268 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SU0268 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S/c27-25(30)21-4-1-3-20(15-21)17-9-12-23(13-10-17)34(32,33)28-22-11-8-18-5-2-14-29(24(18)16-22)26(31)19-6-7-19/h1,3-4,8-13,15-16,19,28H,2,5-7,14H2,(H2,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGNCZLDTJOSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)N)N(C1)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SU0268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU0268 is a potent and selective, non-covalent small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] By competitively binding to the active site of OGG1, SU0268 prevents the enzyme from engaging with its DNA substrate, leading to the intracellular accumulation of 8-oxoG.[2][3] This primary mechanism of action has significant downstream consequences on inflammatory signaling. Notably, SU0268 has been shown to attenuate pro-inflammatory pathways, such as the KRAS-ERK1-NF-κB axis, while simultaneously promoting an antiviral-like type I interferon response through the cGAS-STING pathway.[4][5][6] This dual activity makes SU0268 a valuable research tool for studying the role of OGG1 in disease and a potential therapeutic candidate for inflammatory conditions and bacterial infections.[5] However, researchers should be aware of potential off-target effects, including the inhibition of ABC transporters and perturbation of mitotic progression at higher concentrations.[2]

Primary Mechanism of Action: OGG1 Inhibition

SU0268 acts as a competitive inhibitor of the OGG1 enzyme.[2] It directly binds to the enzyme's active site, the same pocket that recognizes and binds the 8-oxoG lesion within DNA.[2] This prevents OGG1 from performing its glycosylase activity, which is the first step in the BER pathway for this type of oxidative DNA damage.[1] Unlike its substrate, SU0268 does not bind to DNA directly.[7][8] This specific, non-covalent interaction effectively blocks the repair of 8-oxoG lesions, leading to their accumulation within the cell's genome.[3]

Quantitative Data: Potency and Selectivity

SU0268 demonstrates high potency for OGG1 and selectivity over other DNA repair enzymes.[3]

| Parameter | Value | Species/Cell Line | Notes | Reference |

| IC₅₀ | 0.059 µM (59 nM) | Human OGG1 | In vitro enzyme activity assay. | [1][9] |

| Toxicity IC₅₀ | 14.7 µM | MH-S (mouse) | Cell viability measured by MTT assay. | [6] |

| Toxicity | No apparent toxicity | HEK293, HeLa (human) | Tested at concentrations up to 10 µM. | [1][3] |

Downstream Signaling Pathways

The inhibition of OGG1 by SU0268 modulates at least two critical signaling pathways involved in the inflammatory response.

Inhibition of the KRAS-ERK1-NF-κB Pro-Inflammatory Pathway

In the context of bacterial infection (e.g., Pseudomonas aeruginosa), OGG1 can contribute to an excessive inflammatory response.[5][6] The binding of OGG1 to 8-oxoG lesions can activate a signaling cascade involving KRAS, ERK1, and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6] By blocking OGG1's interaction with DNA, SU0268 effectively dampens this entire pathway, leading to a significant reduction in pro-inflammatory cytokine production.[1][6]

Caption: SU0268 inhibits the OGG1-mediated KRAS-ERK1-NF-κB pro-inflammatory pathway.

Activation of the cGAS-STING-IRF3 Antiviral Pathway

Concurrently, the inhibition of OGG1 by SU0268 leads to the accumulation of damaged mitochondrial DNA (mtDNA).[4] This damaged mtDNA can be released into the cytoplasm, where it is recognized by the DNA sensor cGAS (cyclic GMP-AMP synthase).[7][8] cGAS activation leads to the production of cGAMP, which in turn activates STING (stimulator of interferon genes). The STING pathway culminates in the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[4][5][6] This response is typically associated with antiviral immunity and, in the context of bacterial infection, helps to reduce bacterial loads and control the infection.[4][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SU0268 | TargetMol [targetmol.com]

- 9. SU0268 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]

SU0268: A Selective OGG1 Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SU0268 is a potent and selective small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1)[1][2][3][4]. OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage[2][5]. Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory signaling pathways[2][5]. By inhibiting OGG1, SU0268 provides a valuable chemical tool to probe the multifaceted functions of this enzyme and presents a promising therapeutic strategy for a range of inflammatory diseases and other pathological conditions. This technical guide provides a comprehensive overview of SU0268, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.

Core Properties of SU0268

SU0268 is characterized by its high potency and selectivity for OGG1. It acts as a noncovalent inhibitor, displaying competitive behavior by occupying the active site of the enzyme and preventing its binding to the DNA substrate[6]. This mechanism of action effectively halts the initiation of the BER pathway for 8-oxoG lesions.

Quantitative Data Summary

The following tables summarize the key quantitative data for SU0268, providing a comparative overview of its inhibitory activity and cellular effects.

| Parameter | Value | Assay Conditions | Reference |

| OGG1 IC50 | 59 nM (0.059 µM) | In vitro enzymatic assay | [2][3][4] |

Table 1: In Vitro Inhibitory Activity of SU0268 against OGG1.

| Cell Line | IC50 | Assay | Incubation Time | Reference |

| MH-S (mouse alveolar macrophages) | 14.7 µM | MTT | 24 hours | [2][5] |

| HEK293T (human embryonic kidney) | > 100 µM | MTT | Not Specified | [5] |

| HeLa (human cervical cancer) | > 100 µM | MTT | Not Specified | [5] |

Table 2: Cytotoxicity Profile of SU0268 in Various Cell Lines.

| Enzyme | Inhibition at 20 µM SU0268 | Reference |

| MTH1 | Negligible | |

| dUTPase | Negligible | |

| NUDT16 | Negligible | |

| hABH2 | Negligible | |

| hABH3 | Negligible | |

| SMUG1 | Negligible |

Table 3: Selectivity Profile of SU0268 against Other DNA Repair Enzymes.

| Animal Model | Dosage and Administration | Key Findings | Reference |

| C57BL/6N mice | 10 mg/kg, intranasally | Significantly inhibits inflammatory responses and mitigates P. aeruginosa infection. Increases survival rates. | [1] |

Table 4: In Vivo Efficacy of SU0268.

Signaling Pathways Modulated by SU0268

SU0268, through its inhibition of OGG1, has been shown to modulate distinct signaling pathways involved in inflammation and the innate immune response.

OGG1-Mediated Pro-inflammatory Signaling

In the context of bacterial infection, OGG1 can contribute to a pro-inflammatory response. SU0268 has been demonstrated to inhibit this pathway.

SU0268-Induced Type I Interferon Response

Interestingly, inhibition of OGG1 by SU0268 can also lead to the activation of an anti-bacterial innate immune response through the cGAS-STING pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving SU0268, based on published literature.

OGG1 Activity Assay (Fluorescence-based)

This protocol describes a method to measure the enzymatic activity of OGG1 in cell lysates using a fluorescent probe.

Materials:

-

MH-S cell lysate (or other source of OGG1)

-

SU0268 (1 µM in DMSO)

-

DMSO (vehicle control)

-

Fluorescent OGG1 substrate probe

-

Assay buffer (e.g., NEBuffer 4)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare MH-S cell lysates and determine the total protein concentration.

-

In a 96-well black plate, prepare the reaction mixture containing 0.1 mg/mL of total protein from the cell lysate.

-

Add SU0268 to a final concentration of 1 µM or an equivalent volume of DMSO for the control.

-

Initiate the reaction by adding the fluorescent OGG1 substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

-

Calculate the OGG1 activity as the rate of increase in fluorescence, and express the activity in the SU0268-treated samples as a percentage of the DMSO control.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of SU0268 on MH-S cells.

Materials:

-

MH-S cells

-

SU0268 (stock solution in DMSO)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed MH-S cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of SU0268 in complete culture medium. The final concentrations should typically range from 0.39 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest SU0268 treatment.

-

Replace the culture medium with the medium containing the different concentrations of SU0268 or vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of SU0268 concentration.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

This protocol is for measuring the mRNA expression levels of pro-inflammatory cytokines in MH-S cells treated with SU0268.

Materials:

-

MH-S cells

-

SU0268 (2 µM in DMSO)

-

P. aeruginosa (PA14 strain)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat MH-S cells with 2 µM SU0268 or DMSO for 8 hours.

-

Infect the cells with P. aeruginosa PA14 for 2 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and qPCR master mix.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol is for quantifying the secretion of pro-inflammatory cytokines from SU0268-treated MH-S cells.

Materials:

-

Cell culture supernatants from the qPCR experiment

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants from MH-S cells treated as described in the qPCR protocol.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of each cytokine in the supernatants based on the standard curve.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression and phosphorylation status of key components of the KRAS-ERK1-NF-κB pathway.

Materials:

-

Cell lysates from treated MH-S cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against OGG1, KRAS, p-ERK1/2, ERK1/2, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from MH-S cells treated with SU0268 and/or P. aeruginosa.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

SU0268 is a valuable research tool for investigating the diverse biological roles of OGG1. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize SU0268 in their studies of inflammation, DNA repair, and associated diseases. As research in this area continues, SU0268 may pave the way for novel therapeutic interventions targeting OGG1.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Role of SU0268 in DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2] While its primary role is the direct inhibition of DNA repair, emerging evidence reveals a more complex mechanism of action involving the modulation of critical signaling pathways that regulate inflammation and innate immunity. This technical guide provides an in-depth overview of SU0268, its mechanism of action, its impact on DNA repair and associated signaling cascades, and detailed experimental protocols for its study.

Introduction to SU0268

SU0268 is an amidobiphenyl compound that acts as a noncovalent, competitive inhibitor of OGG1.[2] It binds to the active site of OGG1, preventing its interaction with 8-oxoG lesions within the DNA.[2] This inhibition leads to the accumulation of 8-oxoG in the genome.[1] SU0268 has demonstrated high selectivity for OGG1 over other DNA glycosylases and has shown a favorable toxicity profile in various human cell lines.[1][2]

Mechanism of Action

The primary mechanism of action of SU0268 is the competitive inhibition of OGG1. By occupying the active site, SU0268 prevents the enzyme from binding to and excising 8-oxoG, a common form of oxidative DNA damage.[2] This leads to an increase in the intracellular levels of 8-oxoG.[1] Beyond this direct effect on DNA repair, the inhibition of OGG1 by SU0268 triggers two major downstream signaling pathways that have significant implications for inflammation and immune responses.

Signaling Pathways Modulated by SU0268

Downregulation of the Pro-Inflammatory KRAS-ERK1-NF-κB Pathway

Inhibition of OGG1 by SU0268 has been shown to suppress pro-inflammatory responses by downregulating the KRAS-ERK1-NF-κB signaling pathway.[3] OGG1, beyond its repair function, is thought to act as a guanine nucleotide exchange factor (GEF) for KRAS, activating it and initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation.[3] By inhibiting OGG1, SU0268 prevents KRAS activation, leading to reduced phosphorylation of ERK1/2 and subsequent inhibition of NF-κB nuclear translocation and transcriptional activity.[3]

Activation of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway

Paradoxically, while suppressing pro-inflammatory signaling, SU0268 also induces a type I interferon (IFN) response through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β pathway.[3] The accumulation of oxidative damage in mitochondrial DNA, due to OGG1 inhibition, is thought to trigger the release of mtDNA into the cytoplasm.[3] This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent transcription of type I interferons, such as IFN-β.[3] This pathway is crucial for antiviral and antibacterial responses.

Quantitative Data

The following tables summarize the key quantitative data associated with SU0268.

| Parameter | Value | Assay | Reference |

| IC50 for OGG1 | 0.059 µM | Fluorogenic 8-OG excision assay | [4][5] |

| IC50 in MH-S cells | 14.7 µM | MTT assay | [3] |

Table 1: Potency and Cytotoxicity of SU0268.

| Cell Line | SU0268 Concentration | Effect | Reference |

| HeLa | 0.5 µM | Increased accumulation of 8-oxoG in DNA | [1] |

| MCF-7 | Not specified | Inhibition of OGG1 activity in cell lysates | [1] |

| MH-S | 2 µM | Inhibition of inflammatory responses | [3] |

Table 2: Cellular Effects of SU0268.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of SU0268.

OGG1 Inhibition Assay (Fluorogenic)

This assay measures the ability of SU0268 to inhibit the enzymatic activity of OGG1.

-

Reagents:

-

Recombinant human OGG1 (hOGG1)

-

Fluorogenic OGG1 substrate (e.g., a DNA duplex containing 8-oxoG and a fluorophore/quencher pair)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA)

-

SU0268 stock solution (in DMSO)

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of SU0268 in assay buffer.

-

In a 96-well plate, add hOGG1 to each well (except for the no-enzyme control).

-

Add the SU0268 dilutions to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic OGG1 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each SU0268 concentration.

-

Plot the percent inhibition against the log of the SU0268 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Measurement of 8-oxoG Accumulation (LC-MS/MS)

This method quantifies the levels of 8-oxoG in cellular DNA following treatment with SU0268.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa) to ~80% confluency.

-

Treat cells with the desired concentration of SU0268 (e.g., 0.5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

DNA Extraction and Digestion:

-

Harvest cells and extract genomic DNA using a commercial kit, ensuring minimal oxidative damage during the process.

-

Quantify the extracted DNA.

-

Digest the DNA to nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the specific transitions for 8-oxo-dG and an internal standard (e.g., 15N5-8-oxo-dG).

-

Quantify the amount of 8-oxo-dG relative to the total amount of deoxyguanosine (dG) to normalize for DNA input.

-

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of key proteins in the KRAS-ERK1-NF-κB pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells with SU0268 as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates and separate them on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Immunofluorescence for NF-κB Nuclear Translocation

This method visualizes the subcellular localization of NF-κB.

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of SU0268.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of nuclear translocation.

-

Detection of Mitochondrial DNA Release

This protocol is to assess the presence of mtDNA in the cytoplasm.

-

Subcellular Fractionation:

-

Treat cells with SU0268.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

DNA Extraction:

-

Extract DNA from both the cytosolic and mitochondrial fractions.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for mitochondrial genes (e.g., MT-CO1) and a nuclear gene (e.g., B2M) as a control.

-

The relative amount of mtDNA in the cytosolic fraction compared to the mitochondrial fraction indicates the extent of mtDNA release.

-

Conclusion

SU0268 is a valuable research tool for studying the intricate roles of OGG1 in DNA repair and cellular signaling. Its ability to selectively inhibit OGG1 has unveiled a fascinating interplay between DNA damage, inflammation, and innate immunity. The dual action of SU0268—suppressing NF-κB-mediated inflammation while promoting a type I interferon response—highlights the complex consequences of modulating DNA repair pathways. Further investigation into the therapeutic potential of SU0268 and similar OGG1 inhibitors is warranted, particularly in the context of inflammatory diseases and infections where these pathways are dysregulated. The detailed protocols provided in this guide should facilitate further research into the multifaceted functions of SU0268 and its therapeutic promise.

References

- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SU0268 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

SU0268's Effect on 8-oxoguanine DNA glycosylase 1 (OGG1) Activity: An In-depth Technical Guide

Introduction to OGG1 and SU0268

The Role of OGG1 in DNA Repair

8-oxoguanine DNA glycosylase 1 (OGG1) is a crucial enzyme in the base excision repair (BER) pathway.[1][2][3] Its primary function is to recognize and excise the oxidized guanine lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), from DNA.[1][2][4] This lesion is one of the most common forms of DNA damage caused by reactive oxygen species (ROS) and is highly mutagenic, often leading to G:C to T:A transversions if not repaired.[2] OGG1 is present in both the nucleus and mitochondria, safeguarding both genomes from oxidative damage.[2][5] Beyond its canonical role in DNA repair, OGG1 has been implicated in transcriptional regulation and inflammation-related pathologies.[2][4][6] The enzyme's activity is linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]

SU0268: A Potent and Selective OGG1 Inhibitor

SU0268 is a small molecule that has been identified as a potent and specific inhibitor of OGG1.[7][8][9] It was developed through the optimization of a tetrahydroquinoline scaffold.[2] SU0268 acts as a competitive inhibitor, binding to the active site of OGG1 and preventing the recognition and excision of 8-oxoG lesions.[10] This inhibitory action makes SU0268 a valuable tool for studying the multifaceted roles of OGG1 in cellular processes and its involvement in various diseases.[2]

Quantitative Analysis of SU0268's Inhibitory Activity

The inhibitory potency of SU0268 against OGG1 has been quantified, along with its cytotoxic effects on different cell lines.

Table 1: In Vitro Inhibitory Activity of SU0268 on OGG1

| Parameter | Value | Assay System | Reference |

| IC50 | 0.059 µM (59 nM) | Fluorogenic 8-OG excision assay | [2][8][9][11] |

Table 2: Cytotoxicity of SU0268 in Various Cell Lines

| Cell Line | Parameter | Value | Exposure Time | Reference |

| Mouse Alveolar Macrophages (MH-S) | IC50 | 14.7 µM | 24 hours | [1] |

| Human Embryonic Kidney (HEK293) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |

| Human Breast Cancer (MCF-7) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |

| Human Cervical Cancer (HeLa) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |

Mechanism of Action and Selectivity

Competitive Inhibition of OGG1

Kinetic studies have elucidated the mechanism by which SU0268 inhibits OGG1. A Lineweaver-Burk plot analysis revealed that SU0268 increases the Michaelis constant (Km) with little to no effect on the maximum reaction rate (kcat), which is characteristic of a competitive inhibitor.[2] This indicates that SU0268 directly competes with the 8-oxoG substrate for binding to the active site of the OGG1 enzyme.[10] Surface plasmon resonance studies have further confirmed that SU0268 binds to the OGG1 enzyme both in the absence and presence of DNA.[2][9]

Selectivity Profile

SU0268 has demonstrated high selectivity for OGG1 over other DNA repair enzymes. At a concentration of 20 µM, it did not inhibit the activity of MTH1, dUTPase, NUDT16, ABH2, ABH3, or SMUG1.[11] This specificity makes it a reliable tool for investigating OGG1-specific pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of SU0268.

OGG1 Activity Assay (Fluorescence-Based)

This protocol is used to measure the enzymatic activity of OGG1 in cell lysates.

-

Cell Lysis:

-

Harvest cells (e.g., HeLa, MH-S) and wash with 1X PBS.

-

Resuspend the cell pellet in 5 times the packed cell volume of lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, and 1X protease inhibitor cocktail).[2]

-

Determine the total protein concentration using a Bradford assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing cell lysate (e.g., 0.1 mg/mL total protein), an 8-oxoG containing substrate (5 µM), and a glycosylase probe such as CCVJ1 (25 µM).[1] This is based on the Universal Base Excision Reporter (UBER) probe system.[1]

-

Add SU0268 (e.g., 1 µM) or a DMSO vehicle control to the respective reaction tubes.

-

Incubate the reaction mixture for a specified time (e.g., 4 hours).[1]

-

-

Data Analysis:

-

Measure the fluorescence signal.

-

Calculate the percent activity relative to the DMSO control after subtracting the background fluorescence (lysate and probe without the 8-oxoG substrate).[1]

-

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of SU0268.

-

Cell Seeding:

-

Seed cells (e.g., MH-S macrophages) in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of SU0268 (e.g., 0.39 µM to 50 µM) for a specified duration (e.g., 24 hours).[1] Include a vehicle control (e.g., ethanol or DMSO).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

-

Data Analysis:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

-

Western Blotting for Protein Expression Analysis

This protocol is used to determine the expression levels of proteins in signaling pathways affected by SU0268.

-

Protein Extraction:

-

Treat cells with SU0268 (e.g., 2 µM for 8 hours) and/or other stimuli (e.g., P. aeruginosa infection).[1]

-

Lyse the cells and quantify the total protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., OGG1, KRAS, p-ERK1, NF-κB) overnight.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin).

-

Immunofluorescence for NF-κB Activation

This protocol visualizes the subcellular localization of NF-κB, an indicator of its activation.

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with SU0268 (e.g., 2 µM for 8 hours) followed by an inflammatory stimulus (e.g., P. aeruginosa infection for 2 hours).[1]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., goat serum).

-

Incubate with a primary antibody against NF-κB (e.g., p65 subunit).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. Nuclear translocation of NF-κB indicates its activation.[1]

-

Signaling Pathways Modulated by SU0268

OGG1-Mediated Base Excision Repair Pathway

OGG1 initiates the BER pathway by recognizing and excising the 8-oxoG lesion. This creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct DNA sequence.

Caption: OGG1-initiated base excision repair (BER) pathway for 8-oxoG lesions.

SU0268's Modulation of Inflammatory Signaling

SU0268 has been shown to inhibit pro-inflammatory responses by targeting the OGG1-GEFs/KRAS-NF-κB signaling axis.[1]

Caption: SU0268 inhibits the OGG1-mediated KRAS-ERK1-NF-κB pro-inflammatory pathway.[1]

SU0268's Induction of Type I Interferon Response

Interestingly, inhibition of OGG1 by SU0268 can also lead to the activation of an anti-bacterial and anti-inflammatory response through the cGAS-STING pathway.[1]

Caption: SU0268 induces a Type I Interferon response via the mtDNA-cGAS-STING axis.[1][7]

Experimental Workflow for Investigating SU0268's Effects

A typical workflow to study the cellular effects of SU0268 involves a series of in vitro experiments.

References

- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are OGG1 modulators and how do they work? [synapse.patsnap.com]

- 4. Whole transcriptome analysis reveals a role for OGG1-initiated DNA repair signaling in airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SU0268 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biological Functions of SU0268

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized guanine lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), from DNA. The accumulation of 8-oxoG is associated with mutagenesis, genotoxicity, and inflammation. SU0268 offers a valuable tool for investigating the multifaceted roles of OGG1 in cellular processes and its potential as a therapeutic target in various diseases. This guide provides a comprehensive overview of the biological functions of SU0268, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.

Core Mechanism of Action

SU0268 functions as a non-covalent, competitive inhibitor of OGG1.[3][4] It binds to the active site of the OGG1 enzyme, preventing it from binding to its DNA substrate containing the 8-oxoG lesion.[4][5] This inhibition of substrate binding effectively blocks the initial step of the BER pathway for this specific type of DNA damage, leading to an accumulation of 8-oxoG within the DNA.[6][7] Notably, SU0268 does not bind to DNA itself, highlighting its specificity for the OGG1 enzyme.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SU0268.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC50 Value | Reference |

| OGG1 | Fluorogenic 8-OG excision assay | 0.059 µM | [2][3] |

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Time | Reference |

| MH-S (mouse alveolar macrophages) | MTT Assay | IC50 of 14.7 µM | 0.39 - 50 µM | 24 hours | [9] |

| MH-S | OGG1 Activity Assay | ~85% inhibition of OGG1 activity in cell lysates | 1 µM | - | [9] |

| A549 shGFP | Cell Viability | Increased susceptibility to OGG1 inhibition | 0.1 - 10 µM | 24 or 48 hours | [1] |

| A549 shMTH1 | Cell Viability | Less sensitive to SU0268 compared to shGFP cells | 5 - 10 µM | 24 or 48 hours | [1] |

| HeLa | 8-oxodG Lesion Accumulation | Increased number of 8-oxodG lesions in DNA | 0.5 µM | - | [6] |

| HeLa, MCF-7 | Toxicity | No apparent toxicity | 10 µM | - | [3][7] |

Table 3: In Vivo Data

| Animal Model | Dosage and Administration | Effect | Reference |

| C57BL/6N mice with P. aeruginosa infection | 10 mg/kg, intranasally | Increased survival rates, significantly inhibited inflammatory responses, and mitigated infection | [1] |

Key Signaling Pathways Modulated by SU0268

SU0268 has been shown to significantly impact two critical signaling pathways involved in inflammation and immune response.

Inhibition of the KRAS-ERK1-NF-κB Pro-inflammatory Pathway

During bacterial infections, such as with Pseudomonas aeruginosa, OGG1 can contribute to an excessive inflammatory response. SU0268 has been demonstrated to inhibit these pro-inflammatory responses by down-regulating the KRAS-ERK1-NF-κB signaling axis.[3][5][9][10] By inhibiting OGG1, SU0268 prevents the activation of this pathway, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]

Induction of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway

Paradoxically, while suppressing pro-inflammatory signaling, SU0268 can also induce a beneficial type I interferon (IFN) response.[5][10] The inhibition of OGG1 leads to the accumulation of oxidatively damaged mitochondrial DNA (mtDNA).[3][5] This damaged mtDNA can be released into the cytoplasm, where it is detected by the DNA sensor cyclic GMP-AMP synthase (cGAS). cGAS activation leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). This cascade culminates in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[3][5][9][10] This IFN-β release helps to decrease bacterial loads and control the infection.[5][10]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies assessing the cytotoxicity of SU0268 in MH-S cells.[9]

Materials:

-

MH-S cells

-

SU0268

-

RPMI 1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Spectrometric plate reader

Procedure:

-

Seed MH-S cells in a 96-well plate at a desired density (e.g., 2 x 10^3 cells/well).

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of SU0268 in culture medium (e.g., from 0.39 µM to 50 µM).

-

Remove the old medium from the wells and add 100 µL of the SU0268 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 560 nm using a spectrometric plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

OGG1 Activity Assay in Cell Lysates

This protocol is based on a fluorescence assay used to measure OGG1 activity in MH-S cell lysates.[9]

Materials:

-

MH-S cells

-

SU0268

-

Lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, and protease inhibitors)

-

Fluorescent OGG1 activity probe (e.g., a DNA duplex containing 8-oxoG)

-

Fluorometer

Procedure:

-

Culture MH-S cells to confluence.

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

In a reaction plate, combine the cell lysate (e.g., 0.1 mg/mL total protein) with the fluorescent OGG1 activity probe.

-

For the inhibitor group, add SU0268 to a final concentration of 1 µM. For the control group, add the vehicle (e.g., DMSO).

-

Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a fluorometer. The fluorescence signal is generated upon the excision of the 8-oxoG base by OGG1.

-

Calculate the OGG1 activity as the rate of fluorescence increase and express the inhibited activity as a percentage of the control.

In Vivo Murine Model of P. aeruginosa Infection

This protocol is a generalized representation of in vivo studies conducted to evaluate the efficacy of SU0268.[1]

Materials:

-

C57BL/6N mice

-

Pseudomonas aeruginosa (e.g., PA14 strain)

-

SU0268

-

Anesthetic

-

Intranasal administration equipment

Procedure:

-

Anesthetize the mice according to approved animal care protocols.

-

For the treatment group, intranasally administer SU0268 at a dose of 10 mg/kg. The control group receives a vehicle control.

-

After a specified pre-treatment period, infect the mice with a sublethal dose of P. aeruginosa via the intranasal route.

-

Monitor the mice for survival rates and clinical signs of illness over a set period.

-

At defined time points, euthanize subsets of mice and collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.

-

Quantify bacterial loads in the collected samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).

-

Assess lung inflammation by measuring pro-inflammatory cytokine levels (e.g., via ELISA) in the BALF and by histological analysis of lung tissue sections.

Conclusion

SU0268 is a powerful research tool for elucidating the complex roles of OGG1 in DNA repair, inflammation, and host-pathogen interactions. Its ability to selectively inhibit OGG1 provides a means to dissect the downstream consequences of 8-oxoG accumulation and to explore the therapeutic potential of targeting this enzyme. The dual mechanism of suppressing detrimental pro-inflammatory pathways while promoting a protective type I interferon response makes SU0268 a particularly interesting candidate for further investigation in the context of infectious and inflammatory diseases. This guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments involving this promising OGG1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SU0268 | TargetMol [targetmol.com]

- 9. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

SU0268: A Technical Guide to its Impact on Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU0268 is a potent and selective small molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] By inhibiting OGG1, SU0268 directly impacts cellular oxidative stress by allowing the accumulation of 8-oxoG in DNA. This guide provides an in-depth technical overview of SU0268, detailing its mechanism of action, its effects on cellular oxidative stress, and its influence on associated signaling pathways. It also includes a summary of its off-target activities, quantitative data on its efficacy and cellular effects, and detailed experimental protocols for key assays.

Introduction to Cellular Oxidative Stress and the Role of OGG1

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage.[5] ROS can damage cellular macromolecules, including DNA, with one of the most common lesions being 8-oxoG.[5] If left unrepaired, 8-oxoG can lead to G:C to T:A transversions during DNA replication, contributing to mutagenesis and genomic instability.

The primary enzyme responsible for recognizing and removing 8-oxoG from DNA is OGG1.[2] It initiates the BER pathway by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes to restore the correct DNA sequence. Given its central role in repairing oxidative DNA damage, OGG1 is a critical component of the cellular defense against oxidative stress.

SU0268: Mechanism of Action and Impact on Oxidative DNA Damage

SU0268 is a potent and specific inhibitor of OGG1, with a reported half-maximal inhibitory concentration (IC50) of 0.059 μM.[1][4] It functions as a competitive inhibitor, binding to the active site of OGG1 and preventing its interaction with 8-oxoG lesions in the DNA.[6] This inhibition of OGG1's glycosylase activity leads to the accumulation of 8-oxoG within the cellular genome.[2][7]

Quantitative Data on SU0268 Activity and Cellular Effects

The following tables summarize key quantitative data related to SU0268's inhibitory activity and its effects on cells.

| Parameter | Value | Cell Line/System | Reference |

| OGG1 Inhibition | |||

| IC50 | 0.059 µM | in vitro fluorogenic 8-OG excision assay | [1][4] |

| Cellular Cytotoxicity | |||

| IC50 | 14.7 µM | MH-S (mouse alveolar macrophage) | [7] |

| No toxicity observed | at 10 µM | HEK293T and HeLa | [2] |

| Efflux Pump Inhibition | |||

| BCRP (ABCG2) | 76% inhibition at 10 µM | Vesicle transport assay | [8] |

| MDR1 (ABCB1) | 76% inhibition at 10 µM | Vesicle transport assay | [8] |

| MRP1 | 15% inhibition at 10 µM | Vesicle transport assay | [8] |

Impact on Cellular Signaling Pathways

Beyond its direct effect on DNA repair, the inhibition of OGG1 by SU0268 has been shown to modulate key cellular signaling pathways involved in inflammation and the response to oxidative stress.

The OGG1-KRAS-ERK1-NF-κB Signaling Pathway

Recent studies have revealed a novel role for OGG1 in initiating pro-inflammatory signaling. The OGG1-initiated repair of 8-oxoG is a prerequisite for the activation of the KRAS-GTP-driven signaling cascade, which proceeds through MAP kinases (ERK1/2) and PI3 kinases to activate the transcription factor NF-κB.[7][9][10] NF-κB, in turn, upregulates the expression of various pro-inflammatory cytokines and chemokines.[11]

SU0268, by inhibiting OGG1, has been shown to down-regulate this OGG1-GEFs/KRAS-ERK1-NF-κB axis, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] This anti-inflammatory effect highlights a significant consequence of SU0268's impact on cellular processes beyond DNA repair.

Mitochondrial DNA Release and Type I Interferon Response

SU0268 has also been implicated in the release of mitochondrial DNA (mtDNA) into the cytoplasm following ROS-induced DNA damage.[7] This released mtDNA can activate the cGAS-STING-IRF3 pathway, leading to the production of type I interferons (IFN-β).[12][13] This suggests a complex interplay where SU0268 can suppress certain inflammatory responses while potentially promoting others.

Off-Target Effects of SU0268

It is crucial for researchers to be aware of the off-target effects of SU0268, which are independent of its OGG1 inhibitory activity.

Inhibition of Efflux Pumps

SU0268 has been shown to inhibit the activity of the ATP-binding cassette (ABC) transporters MDR1 (P-glycoprotein) and BCRP.[8][14] These pumps are responsible for the efflux of a wide range of substrates from cells, including fluorescent dyes and chemotherapeutic agents. Inhibition of these pumps by SU0268 can lead to increased intracellular accumulation of these substrates, which could potentiate the effects of co-administered drugs.

Impairment of Mitotic Progression

SU0268 has been observed to impair mitotic progression, leading to an accumulation of cells in mitosis.[6][15] This anti-mitotic activity is also independent of OGG1 and can contribute to cellular toxicity, particularly in actively dividing cells.[14][15]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of SU0268.

OGG1 Inhibition Assay (in vitro)

A common method to assess OGG1 inhibition is a fluorogenic 8-oxoG excision assay.

-

Principle: A DNA probe containing a centrally located 8-oxoG residue and a fluorophore-quencher pair is used. Upon excision of the 8-oxoG by OGG1, the DNA strand is cleaved, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Incubate recombinant human OGG1 with varying concentrations of SU0268 in an appropriate reaction buffer.

-

Initiate the reaction by adding the fluorogenic 8-oxoG DNA probe.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of SU0268.

-

Measurement of Cellular 8-oxoG Accumulation

-

Principle: Quantify the levels of 8-oxoG in genomic DNA from cells treated with SU0268.

-

Protocol Outline (ELISA-based):

-

Culture cells to the desired confluency and treat with SU0268 for a specified duration.

-

Isolate total DNA from the cells.

-

Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Quantify the amount of 8-hydroxy-2'-deoxyguanosine (8-OHdG) using a competitive ELISA kit.[7]

-

-

Protocol Outline (LC-MS/MS-based):

-

Isolate and digest genomic DNA as described above.

-

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and accurate quantification of 8-OHdG, often using an isotope-labeled internal standard.[2]

-

Assessment of Cellular ROS Levels

-

Principle: Use fluorescent probes that become fluorescent upon oxidation by ROS.

-

Protocol Outline (H2DCF-DA assay):

-

Treat cells with SU0268.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which is de-esterified intracellularly to H2DCF.

-

In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[7]

-

Conclusion

SU0268 is a valuable research tool for investigating the roles of OGG1 and oxidative DNA damage in various cellular processes. Its high potency and specificity for OGG1 make it a powerful probe for dissecting the immediate consequences of impaired 8-oxoG repair. However, the documented off-target effects on efflux pumps and mitosis necessitate careful experimental design and data interpretation, particularly when using SU0268 in combination with other therapeutic agents or in studies focused on cell proliferation. A thorough understanding of both its on-target and off-target activities is essential for leveraging SU0268 to its full potential in advancing our knowledge of cellular responses to oxidative stress.

References

- 1. medkoo.com [medkoo.com]

- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SU0268 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 7. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1-KRAS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innate inflammation induced by the 8-oxoguanine DNA glycosylase-1-KRAS-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

SU0268: A Potent and Selective Inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1) for Research in Inflammation and Disease

An In-depth Technical Guide

Abstract

SU0268 is a potent and selective, non-covalent small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] Developed through the optimization of a tetrahydroquinoline scaffold, SU0268 has emerged as a valuable tool for investigating the multifaceted roles of OGG1 in genomic stability, inflammation, and the pathogenesis of various diseases.[1][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SU0268, including detailed experimental protocols and quantitative data to support its use in research settings.

Introduction

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated under conditions of environmental stress, leading to damage of cellular macromolecules, including DNA.[2] One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG).[2][6] The accumulation of 8-oxoG in the genome is associated with an increased risk of mutagenesis, carcinogenesis, and inflammatory responses.[2][5]

The primary enzyme responsible for the recognition and removal of 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 initiates the BER pathway by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other BER enzymes.[2] Given its central role in maintaining genomic integrity and its emerging role in the regulation of gene expression and inflammation, OGG1 has become an attractive therapeutic target.[7][8][9]

SU0268 was identified through a high-throughput screening campaign using a novel fluorogenic 8-oxoG excision assay, followed by medicinal chemistry optimization of a lead tetrahydroquinoline hit.[1][5] This potent and selective inhibitor has demonstrated efficacy in cellular and animal models, particularly in modulating inflammatory responses, making it a critical tool for researchers in drug discovery and chemical biology.[7][8]

Physicochemical Properties and In Vitro Activity

SU0268 is an amidobiphenyl compound derived from a tetrahydroquinoline scaffold.[9] Its chemical and physical properties, along with its in vitro inhibitory activity against OGG1, are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4'-[[[1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide | [4] |

| Molecular Formula | C26H25N3O4S | [4][10] |

| Molecular Weight | 475.56 g/mol | [4][10] |

| CAS Number | 2210228-45-6 | [4][10] |

| Appearance | White to off-white solid | [1] |

| IC50 (OGG1) | 0.059 µM (59 nM) | [4][10][11] |

| Solubility | DMSO: 95 mg/mL (199.76 mM) | [10][11] |

Mechanism of Action and Signaling Pathways

SU0268 functions as a competitive inhibitor of OGG1, binding to the enzyme's active site and preventing the recognition and excision of 8-oxoG lesions from DNA.[6] Unlike some other OGG1 inhibitors, SU0268 has been shown to inhibit the binding of OGG1 to DNA.[12] Surface plasmon resonance (SPR) studies have confirmed that SU0268 binds to OGG1 both in the absence and presence of DNA.[1][2][3][4][5]

Recent studies have elucidated the role of SU0268 in modulating key inflammatory signaling pathways. In the context of Pseudomonas aeruginosa infection, SU0268 has been shown to suppress pro-inflammatory responses by inhibiting the KRAS-ERK1-NF-κB signaling pathway.[7][8][9] Furthermore, SU0268 promotes an antiviral-like type I interferon (IFN) response through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β axis.[7][8][13] This dual activity leads to a reduction in bacterial load and an increase in survival rates in animal models of infection.[7][8]

Signaling Pathway Diagrams

Caption: SU0268 modulates inflammatory responses via two distinct pathways.

Preclinical Data

In Vitro Studies

SU0268 has been evaluated in various cell lines to determine its cellular activity and cytotoxicity.

| Cell Line | Assay | Concentration Range | Incubation Time | Results | Reference |

| A549 shGFP and shMTH1 | Cell Viability | 0.1 - 10 µM | 24 or 48 h | shGFP cells were more susceptible to OGG1 inhibition than shMTH1 cells. | [1] |

| MH-S (mouse alveolar macrophages) | Cell Viability (MTT) | 0.39 - 50 µM | 24 h | IC50 of 14.7 µM. | [12] |

| HeLa and MCF-7 | OGG1 Activity in Lysates | 0.5 µM | N/A | Inhibition of cellular OGG1 activity. | [1] |

| HeLa | 8-oxoG Accumulation | 0.5 µM and 5 µM | 24 h | Increased accumulation of 8-oxoG in cellular DNA. | [1] |

| HEK293T and HeLa | Cytotoxicity | Up to 10 µM | N/A | No significant toxicity observed. | [1][2][3][4][5] |

In Vivo Studies

The efficacy of SU0268 has been demonstrated in a mouse model of P. aeruginosa infection.

| Animal Model | Dosage and Administration | Treatment Regimen | Key Findings | Reference |

| C57BL/6N mice | 10 mg/kg, intranasally | Pretreatment before infection | Significantly inhibited inflammatory responses, mitigated infection, and increased survival rates. | [1] |

Experimental Protocols

General Experimental Workflow

The development and characterization of SU0268 followed a logical progression from initial screening to in vivo validation.

Caption: A streamlined workflow for the discovery and validation of SU0268.

OGG1 Inhibition Assay (Fluorogenic 8-OG Excision Assay)

This assay directly measures the excision of 8-oxoG in real-time.[1]

-

Principle: A fluorogenic probe (e.g., OGR1) containing an 8-oxoG base paired with a fluorescent DNA base is used. The 8-oxoG acts as a quencher. Upon enzymatic excision of 8-oxoG by OGG1, the fluorophore is unquenched, leading to an increase in fluorescence emission.[1][5]

-

Reagents:

-

Fluorogenic DNA probe (e.g., OGR1)

-

Recombinant human OGG1 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)

-

SU0268 or other test compounds dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic probe.

-

Add SU0268 or control (DMSO) to the reaction mixture at various concentrations.

-

Initiate the reaction by adding OGG1 enzyme.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction and determine the IC50 value for SU0268.

-

Detection of 8-oxoG in Cellular DNA by LC-MS/MS

This method provides a quantitative measurement of 8-oxoG levels in genomic DNA.[1]

-

Principle: Genomic DNA is isolated from cells, enzymatically digested to nucleosides, and the amount of 8-oxo-2'-deoxyguanosine (8-oxodG) is quantified relative to 2'-deoxyguanosine (dG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Reagents:

-

Cell culture reagents

-

DNA isolation kit

-

Nuclease P1, alkaline phosphatase

-

LC-MS/MS system

-

Internal standards ([¹⁵N₅]dG)

-

-

Procedure:

-

Treat cells (e.g., HeLa) with SU0268 (e.g., 0.5 µM or 5 µM) for a specified time (e.g., 24 hours).[1]

-

Harvest cells and isolate genomic DNA using a commercial kit, taking precautions to prevent artifactual oxidation.[1]

-

Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the digested sample by LC-MS/MS. Separate the nucleosides using a C18 reverse-phase column.

-

Quantify 8-oxodG and dG using selected reaction monitoring (SRM).

-

Express the level of oxidative damage as the ratio of 8-oxodG to 10⁶ dG.

-

In Vivo Pseudomonas aeruginosa Infection Model

This protocol outlines the procedure for evaluating the efficacy of SU0268 in a murine lung infection model.[12]

-

Animals: C57BL/6N mice (6-8 weeks old).[12]

-

Bacterial Strain: P. aeruginosa strain PA14.[12]

-

Reagents:

-

Procedure:

-

Culture P. aeruginosa PA14 to mid-log phase.

-

Anesthetize mice with ketamine (45 mg/kg).[12]

-

Administer SU0268 (10 mg/kg) or vehicle control intranasally as a pretreatment.[1]

-

After a specified pretreatment time, infect the mice intranasally with a sublethal dose of PA14 (e.g., 6 x 10⁶ CFU).[12]

-

Monitor the mice for survival and clinical signs of illness.

-

At selected time points, euthanize subsets of mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for bacterial load determination (CFU counting) and analysis of inflammatory markers (e.g., cytokines by ELISA or qPCR).

-

Selectivity Profile

SU0268 exhibits high selectivity for OGG1 over other DNA repair enzymes, including other base excision repair enzymes.[1][2][3][4][5] This specificity is crucial for its use as a chemical probe to dissect the biological functions of OGG1.

Conclusion

SU0268 is a well-characterized, potent, and selective inhibitor of OGG1. Its ability to modulate inflammatory responses through the KRAS-ERK1-NF-κB and mtDNA-cGAS-STING-IRF3-IFN-β pathways highlights the non-canonical roles of OGG1 beyond simple DNA repair.[7][8][9] The data and protocols presented in this technical guide demonstrate that SU0268 is an invaluable tool for researchers investigating the therapeutic potential of OGG1 inhibition in infectious diseases, inflammatory disorders, and cancer. Further research is warranted to explore the full clinical potential of this promising compound. However, it is important to note that some off-target effects of SU0268 on efflux pumps and mitotic progression have been reported, which should be considered when interpreting experimental results.[14][15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SU0268 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SU0268 | TargetMol [targetmol.com]

- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 16. researchgate.net [researchgate.net]

SU0268 and its Role in the cGAS-STING Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway responsible for excising oxidized guanine lesions (8-oxoG) from DNA. Recent research has uncovered a novel role for SU0268 in modulating the innate immune system, specifically through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This document provides an in-depth technical guide on the mechanism of action of SU0268 in the context of cGAS-STING signaling, summarizing key quantitative data and experimental methodologies.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can indicate viral or bacterial infection, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α, IFN-β) and other inflammatory cytokines, mounting an antiviral and anti-bacterial response.

SU0268: A Modulator of the cGAS-STING Pathway

SU0268's primary molecular target is OGG1. However, its inhibitory action on this DNA repair enzyme has downstream consequences on innate immune signaling. Studies have shown that treatment with SU0268 can lead to the activation of the cGAS-STING pathway, particularly in the context of bacterial infection.[1][2] The proposed mechanism involves the accumulation of mitochondrial DNA (mtDNA) in the cytoplasm, which then acts as a ligand for cGAS.

Mechanism of Action

During cellular stress, such as that induced by Pseudomonas aeruginosa infection, reactive oxygen species (ROS) can damage mtDNA. OGG1 is involved in the repair of this damage. Inhibition of OGG1 by SU0268 is thought to lead to an accumulation of damaged mtDNA, which is then released into the cytoplasm. This cytosolic mtDNA is recognized by cGAS, initiating the signaling cascade that results in the production of type I interferons.[1][2] This IFN-β release contributes to decreased bacterial loads and a controlled inflammatory response.[1][2][3][4]

References

- 1. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SU0268 | TargetMol [targetmol.com]

SU0268: A Technical Guide for Cancer Research Professionals

An In-depth Examination of the OGG1 Inhibitor SU0268, its Mechanism of Action, Preclinical Data, and Methodologies for Investigation in Oncology.

Introduction

SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] The accumulation of 8-oxoG in the genome is associated with mutagenesis and genomic instability, hallmarks of cancer.[1] By inhibiting OGG1, SU0268 presents a promising therapeutic strategy to exploit the increased reactive oxygen species (ROS) and oxidative stress commonly observed in cancer cells. This technical guide provides a comprehensive overview of SU0268 for researchers, scientists, and drug development professionals in the field of oncology. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and discuss its potential in cancer therapy.

Mechanism of Action

SU0268 is a noncovalent inhibitor that binds to the active site of OGG1, preventing the recognition and excision of 8-oxoG from DNA.[2][3] This leads to the accumulation of this mutagenic lesion in the genome. While normal cells can tolerate a certain level of OGG1 inhibition, cancer cells, with their elevated levels of ROS and replication stress, are hypothesized to be more susceptible to the detrimental effects of 8-oxoG accumulation, leading to replication fork collapse, DNA double-strand breaks, and ultimately, cell death.[4]

Recent studies have also uncovered important off-target effects of SU0268 that are highly relevant in the context of cancer research. Notably, SU0268 has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are major contributors to multidrug resistance in cancer.[3][5][6] Furthermore, SU0268 has been observed to perturb mitotic progression, leading to a mitotic arrest.[3][5] These off-target activities may contribute to its anti-cancer effects and its ability to sensitize cancer cells to other chemotherapeutic agents.

Signaling Pathways

In the context of inflammation and infection, SU0268 has been shown to modulate the KRAS-ERK1-NF-κB and the mitochondrial DNA-cGAS-STING-IRF3-IFNβ signaling pathways.[1] The direct impact of SU0268 on key cancer-related signaling pathways, such as the MAPK and PI3K/AKT pathways, is an area of ongoing investigation. The inhibition of OGG1 and the resulting genomic stress, along with its off-target effects, may indirectly influence these critical cancer cell survival pathways.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of SU0268

| Target | Assay Type | IC50 Value | Reference |

| OGG1 | Fluorogenic 8-oxoG Excision Assay | 0.059 µM | [2] |

Table 2: Off-Target Inhibition of Efflux Pumps by SU0268 (at 10 µM)

| Efflux Pump | Cell Line(s) | Percent Inhibition | Reference |

| ABCB1/MDR1 | U2OS | 76% | [3] |

| ABCG2/BCRP | U2OS | 76% | [3] |

| ABCC1/MRP1 | U2OS | 15% | [3] |

Table 3: Effect of SU0268 on Cancer Cell Proliferation

| Cell Line | Assay | Concentration | Effect | Reference |

| U2OS (Wild-Type and OGG1 KO) | IncuCyte® Live-Cell Analysis | 10 µM | Dramatic proliferation arrest | [3] |

| A549 (shGFP and shMTH1) | Cell Viability Assay | 0.1 - 10 µM | Dose-dependent decrease in viability | [1] |

Experimental Protocols

Cell Viability and Proliferation Assays

A common method to assess the effect of SU0268 on cancer cell viability is the MTT assay. For real-time monitoring of cell proliferation, the IncuCyte® Live-Cell Analysis System can be utilized.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-